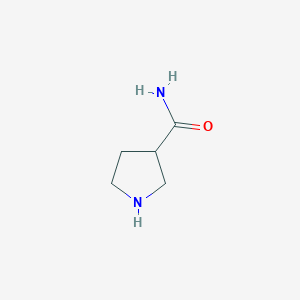

Pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHXABCGSFAKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591134 | |

| Record name | Pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471254-10-1 | |

| Record name | Pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidine-3-carboxamide: Core Basic Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-3-carboxamide is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted with a carboxamide group at the 3-position. This core structure is a key building block in medicinal chemistry, forming the scaffold for a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as antituberculosis agents, anticancer therapeutics, and antiplasmodial compounds.[1][2] This technical guide provides a comprehensive overview of the basic properties, structure, and a representative synthetic protocol for the parent this compound.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a pyrrolidine ring, which is a five-membered saturated ring containing one nitrogen atom. A carboxamide group (-CONH2) is attached to the third carbon atom of this ring.

Key Identifiers:

| Identifier | Value |

| CAS Number | 471254-10-1 |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| SMILES | NC(=O)C1CCNC1 |

| InChIKey | IQHXABCGSFAKPN-UHFFFAOYSA-N |

Chemical Structure Diagram:

A 2D representation of the this compound structure.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and for its handling and formulation in research and development. The following table summarizes key predicted properties.

| Property | Predicted Value | Notes |

| pKa (most basic) | 8.9 | The secondary amine in the pyrrolidine ring is the most basic site. |

| logP | -1.2 | The negative value indicates that the compound is hydrophilic. |

| Aqueous Solubility | 1.5 M | High predicted solubility in water is consistent with its hydrophilic nature. |

| Melting Point | 135-145 °C | This is an estimated range; experimental determination is required for a precise value. |

Note: These values are computationally predicted and should be confirmed by experimental data.

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, pyrrolidine-3-carboxylic acid, through an amidation reaction. A common and effective method involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like hydroxybenzotriazole (HOBt).

Representative Experimental Protocol: Amidation of Pyrrolidine-3-carboxylic Acid

Objective: To synthesize this compound from N-Boc-pyrrolidine-3-carboxylic acid followed by deprotection. The initial protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to prevent side reactions.

Materials:

-

N-Boc-pyrrolidine-3-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Amidation:

-

To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ammonium chloride (1.5 equivalents) and DIPEA (3 equivalents).

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-pyrrolidine-3-carboxamide.

-

-

Deprotection:

-

Dissolve the purified N-Boc-pyrrolidine-3-carboxamide in DCM.

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting residue can be further purified, if necessary, for example, by precipitation or by using an ion-exchange resin to obtain the final product, this compound.

-

Workflow Diagram for Synthesis:

A simplified workflow for the synthesis of this compound.

Biological and Pharmacological Context

While specific biological activities and signaling pathways for the unsubstituted this compound are not extensively documented in publicly available literature, the pyrrolidine carboxamide scaffold is of significant interest in drug discovery. Numerous derivatives have been synthesized and evaluated for a variety of biological targets.

-

Antituberculosis Activity: A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme is a key component of the mycobacterial fatty acid elongation cycle, making it an effective antimicrobial target.

-

Anticancer Activity: Novel pyrrolidine aryl carboxamide derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma. These compounds have been shown to induce apoptosis in cancer cells, possibly through the activation of PKCδ, and can also induce cell cycle arrest and inhibit cancer cell migration.[1]

-

Antiplasmodial and Antioxidant Activities: Sulphonamide pyrolidine carboxamide derivatives have been synthesized and shown to possess both antiplasmodial activity against Plasmodium falciparum and antioxidant properties.[2]

The diverse biological activities of its derivatives underscore the importance of the this compound core as a versatile scaffold for the development of new therapeutic agents. Further research into the biological profile of the unsubstituted parent compound could provide valuable insights for future drug design efforts.

Conclusion

This compound is a fundamental heterocyclic molecule with physicochemical properties that make it an attractive starting point for chemical library synthesis and drug discovery. Its hydrophilic nature and the presence of key functional groups for further derivatization provide a versatile platform for medicinal chemists. The synthetic route from its carboxylic acid precursor is straightforward, employing standard peptide coupling methodologies. While the biological activity of the parent compound is not well-defined, the demonstrated efficacy of its derivatives in various therapeutic areas highlights the significance of this structural motif. This guide provides a foundational understanding of this compound for researchers and professionals engaged in the field of drug development.

References

- 1. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Pyrrolidine-3-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational flexibility and its prevalence in a wide array of biologically active compounds. Among its many derivatives, pyrrolidine-3-carboxamides have emerged as a particularly fruitful area of research, yielding novel compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyrrolidine-3-carboxamide derivatives, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core and its subsequent diversification are achieved through a variety of synthetic methodologies. Key strategies include multicomponent reactions, cycloadditions, and the functionalization of pre-existing pyrrolidine rings.

Three-Component Cascade Coupling in Water

A one-pot, three-component cascade coupling reaction in water offers an environmentally friendly and efficient method for the synthesis of polysubstituted pyrrolidines.[1]

-

Reaction: An amine, an acetylenedicarboxylate, and formaldehyde are reacted in water.

-

Workflow:

-

An amine is added to water in a flask at room temperature.

-

An acetylenedicarboxylate and formaldehyde are subsequently added.

-

The reaction mixture is stirred at 70°C for 2 hours.

-

After cooling, the product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.[1]

-

Asymmetric Michael Addition

Organocatalytic asymmetric Michael addition reactions provide a powerful tool for the enantioselective synthesis of substituted pyrrolidine-3-carboxylic acid derivatives.[2]

-

Reaction: The reaction involves the addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, followed by reductive cyclization.

-

Significance: This method allows for the concise and atom-economical synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[2]

Biological Activities and Therapeutic Targets

This compound derivatives have demonstrated a broad spectrum of biological activities by targeting key proteins implicated in various diseases.

Anticancer Activity

A significant focus of research on this compound derivatives has been in the field of oncology, with compounds showing potent inhibitory activity against several key cancer-related targets.

-

EGFR and CDK2 Inhibition: Novel pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3] Aberrant activation of the EGFR-RAS-ERK pathway is a common driver in various cancers, and CDK2 is a crucial regulator of the cell cycle.[3][4][5] The dual inhibition of these targets presents a synergistic approach to anticancer therapy.

-

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway.[6] PARP-1 inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] this compound scaffolds have been successfully utilized to develop potent PARP-1 inhibitors.

-

PKCδ Activation: The delta isoform of protein kinase C (PKCδ) is implicated in the induction of apoptosis in response to DNA damage.[8] Certain this compound analogues have been shown to induce apoptosis through the activation of PKCδ.[9]

Antitubercular Activity

-

InhA Inhibition: Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the synthesis of the mycobacterial cell wall.[10] Pyrrolidine carboxamides have been discovered as a novel class of potent InhA inhibitors, representing a promising avenue for the development of new treatments for tuberculosis.[11]

Antimalarial Activity

-

Plasmodium falciparum Inhibition: Novel sulphonamide pyrrolidine carboxamide derivatives have been synthesized and shown to exhibit significant lethal effects on Plasmodium falciparum, the parasite responsible for malaria.[12] These compounds have demonstrated low micromolar IC50 values against the parasite.[12]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives against various targets.

| Compound Class | Target | IC50/Activity | Reference |

| Sulphonamide Pyrrolidine Carboxamides | Plasmodium falciparum | 2.40–8.30 μM | [12] |

| 4-hydroxy-2-pyridone derivatives | InhA | 0.59 μM - 9.60 μM | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis

General Procedure for Three-Component Cascade Coupling of Polysubstituted Pyrrolidines in Water: [1]

-

To a 50 mL flask, add the amine (1 mmol) to 10 mL of water at room temperature.

-

Add the acetylenedicarboxylate (1 mmol) followed by formaldehyde (4 mmol).

-

Stir the reaction mixture at 70°C for 2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: EtOAc:n-hexane, 2:8 v/v) to afford the pure polysubstituted pyrrolidine derivative.

Biological Assays

EGFR Kinase Assay (Promega ADP-Glo™ Kinase Assay): [14]

-

Reagent Preparation:

-

Dilute the EGFR enzyme, substrate, ATP, and inhibitors in the provided Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).

-

-

Assay Procedure (384-well plate format):

-

Add 1 µl of inhibitor solution (or 5% DMSO for control) to each well.

-

Add 2 µl of diluted EGFR enzyme.

-

Add 2 µl of the substrate/ATP mix.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

-

Record the luminescence signal.

-

CDK2/Cyclin A2 Kinase Assay (Promega ADP-Glo™ Kinase Assay): [15]

-

Reagent Preparation:

-

Dilute the CDK2/Cyclin A2 enzyme, substrate, ATP, and inhibitors in the provided Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

-

Assay Procedure (384-well plate format):

-

Add 1 µl of inhibitor solution (or 5% DMSO for control) to each well.

-

Add 2 µl of diluted CDK2/Cyclin A2 enzyme.

-

Add 2 µl of the substrate/ATP mix.

-

Incubate at room temperature for 10 minutes.

-

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

-

Record the luminescence signal.

-

PARP-1 Inhibition Assay (Fluorometric): [16]

-

Reagent Preparation:

-

Prepare a working solution of PARP-1 enzyme in PARP assay buffer.

-

-

Assay Procedure:

-

Set up reactions for controls, test compounds, standards, and a buffer-only background control.

-

To each well, add 5 µL of Activated DNA (10 ng/µL).

-

Add 5 µL of the test inhibitor or control.

-

Initiate the reaction by adding the PARP-1 enzyme and β-NAD+.

-

Incubate the reaction.

-

Add the developer reagent.

-

Read the fluorescence using a fluorescent plate reader.

-

InhA Enzyme Inhibition Assay: [11]

-

Reagent Preparation:

-

Prepare solutions of purified InhA enzyme, NADH, and the substrate 2-trans-octenoyl-CoA (OCoA).

-

-

Assay Procedure (96-well plate format):

-

Perform serial 2-fold dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should be 1%.

-

Assay each concentration in triplicate.

-

The final concentrations of the reaction components are: 250 μM NADH and 20 nM InhA.

-

Monitor the decrease in absorbance at 340 nm to determine the rate of NADH oxidation.

-

PKCδ Kinase Assay (Promega ADP-Glo™ Kinase Assay): [17]

-

Reagent Preparation:

-

Dilute the PKCδ enzyme, substrate, ATP, and inhibitors in the provided Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 1x PKC Lipid activator mix).

-

-

Assay Procedure (384-well plate format):

-

Add 1 µl of inhibitor solution (or 5% DMSO for control) to each well.

-

Add 2 µl of diluted PKCδ enzyme.

-

Add 2 µl of the substrate/ATP mix.

-

Incubate at room temperature.

-

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

-

Record the luminescence signal.

-

Visualizing Biological Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound derivatives.

Caption: EGFR and CDK2 signaling pathways in cancer cell proliferation.

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

Caption: PKCδ signaling pathway in DNA damage-induced apoptosis.

Caption: General experimental workflow for drug discovery.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. rupress.org [rupress.org]

- 4. mdpi.com [mdpi.com]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PKCdelta signaling: mechanisms of DNA damage response and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. promega.com [promega.com]

The Biological Activity of (R)-pyrrolidine-3-carboxamide as a P2 Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological activity of pyrrolidine-3-carboxamide derivatives with a focus on their role as ligands for P2 purinergic receptors. While specific data for the parent compound, (R)-pyrrolidine-3-carboxamide, as a P2 ligand is not extensively available in the public domain, this document synthesizes the current understanding of structurally related analogues to infer its potential activity and significance. We will delve into the structure-activity relationships of pyrrolidine carboxamides at P2X and P2Y receptors, detail common experimental protocols for assessing ligand activity, and visualize the key signaling pathways involved. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel P2 receptor modulators.

Introduction to P2 Receptors and the Pyrrolidine Scaffold

P2 receptors are a family of purinergic receptors that are activated by extracellular nucleotides, primarily adenosine triphosphate (ATP) and adenosine diphosphate (ADP). They are broadly classified into two main subfamilies: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs). These receptors are ubiquitously expressed throughout the body and play crucial roles in a multitude of physiological and pathophysiological processes, including neurotransmission, inflammation, immunity, and platelet aggregation.[1] This makes them attractive targets for therapeutic intervention in a range of diseases.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common structural feature in many natural products and synthetic drugs.[2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for designing ligands with high affinity and selectivity for various biological targets. The carboxamide functional group can participate in key hydrogen bonding interactions with receptor active sites, further enhancing binding affinity.

Biological Activity of Pyrrolidine Carboxamide Derivatives at P2 Receptors

While direct evidence for the P2 receptor activity of (R)-pyrrolidine-3-carboxamide is limited, numerous studies have highlighted the importance of the pyrrolidine carboxamide core in the design of potent and selective P2 receptor ligands.

P2X Receptor Antagonists

Several studies have focused on the development of pyrrolidine carboxamide derivatives as antagonists of the P2X7 receptor, a key player in inflammation and apoptosis.[4][5]

Table 1: Quantitative Data for Pyrrolidine Carboxamide Derivatives as P2X7R Antagonists

| Compound ID | Structure | Target | Assay | IC50 (µM) | Reference |

| 1e | Pyrazine-carboxamide derivative | human P2X7R | Ca2+ mobilization | 0.457 | [5] |

| 2f | Quinoline-carboxamide derivative | human P2X7R | Ca2+ mobilization | 0.566 | [5] |

| 2e | Quinoline-carboxamide derivative | human P2X7R | Ca2+ mobilization | 0.624 | [5] |

| 1d | Pyrazine-carboxamide derivative | human P2X7R | Ca2+ mobilization | 0.682 | [5] |

| 2g | Quinoline-carboxamide derivative | human P2X7R | Ca2+ mobilization | 0.813 | [5] |

| 3e | Oxadiazole derivative | human P2X7R | Ca2+ mobilization | 0.890 | [5] |

Note: The exact structures of these compounds are detailed in the referenced literature.

P2Y Receptor Antagonists

The pyrrolidine moiety has also been incorporated into antagonists of P2Y receptors, such as the P2Y12 receptor, a critical target for antiplatelet therapies.

Table 2: Quantitative Data for a Pyrrolidine-Containing P2Y12R Antagonist

| Compound ID | Structure | Target | Assay | Potency | Reference |

| ACT-246475 (30d) | 2-phenylpyrimidine-4-carboxamide analog with a pyrrolidine substituent | P2Y12 | Platelet aggregation in human plasma | Nanomolar | [6] |

Note: The exact structure of ACT-246475 is detailed in the referenced literature.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of P2 receptor ligands.

Calcium Mobilization Assay for P2X and Gq-coupled P2Y Receptors

This assay is widely used to measure the activation of P2X receptors and Gq-coupled P2Y receptors, which leads to an increase in intracellular calcium concentration.[4][7]

Principle: Cells expressing the target P2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the influx of extracellular calcium or release from intracellular stores leads to an increase in fluorescence, which can be measured using a fluorescence plate reader. Antagonists are evaluated by their ability to inhibit the agonist-induced fluorescence increase.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the P2 receptor of interest (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution) and then incubate with a solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. For antagonist testing, pre-incubate the cells with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation and Fluorescence Reading: Place the plate in a fluorescence plate reader. Inject a known concentration of a P2 receptor agonist (e.g., ATP, BzATP for P2X7, ADP for P2Y1) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence is quantified and plotted against the concentration of the antagonist to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor. The ability of a non-radiolabeled test compound to displace the radioligand from the receptor is measured.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the P2 receptor.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]A-317491 for P2X3) and varying concentrations of the test compound in a binding buffer.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Ki or IC50 value of the test compound.

Platelet Aggregation Assay for P2Y12 Receptor

This functional assay is specifically used to evaluate the activity of P2Y12 receptor antagonists.[6]

Principle: Platelet-rich plasma (PRP) is treated with a P2Y12 receptor agonist (e.g., ADP), which induces platelet aggregation. The ability of a test compound to inhibit this aggregation is measured by monitoring changes in light transmission through the PRP sample.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing an anticoagulant. Centrifuge the blood at a low speed to obtain PRP.

-

Assay Setup: Place a sample of PRP in an aggregometer cuvette with a stir bar.

-

Compound Incubation: Add the test compound at various concentrations to the PRP and incubate for a short period.

-

Induction of Aggregation: Add a submaximal concentration of ADP to induce platelet aggregation.

-

Measurement: Monitor the change in light transmittance through the sample over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: The extent of inhibition of aggregation is calculated, and the IC50 value of the test compound is determined.

Signaling Pathways

The binding of ligands to P2 receptors triggers distinct intracellular signaling cascades depending on the receptor subtype.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels. Upon binding of ATP, the channel opens, leading to a rapid influx of cations, primarily Na⁺ and Ca²⁺, and an efflux of K⁺.[8] This depolarization of the cell membrane can trigger various downstream events.

P2Y Receptor Signaling

P2Y receptors are GPCRs that couple to different G proteins to initiate intracellular signaling cascades.[8][9]

Activation of these receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel P2 receptor ligands. The existing literature on more complex derivatives demonstrates that this core can be elaborated to achieve high potency and selectivity for various P2 receptor subtypes. While the biological activity of the parent (R)-pyrrolidine-3-carboxamide as a P2 ligand remains to be fully elucidated, it likely serves as a crucial building block in the synthesis of more active compounds.

Future research in this area should focus on:

-

Systematic evaluation of (R)-pyrrolidine-3-carboxamide and its simple derivatives against a panel of P2 receptor subtypes to establish a baseline structure-activity relationship.

-

Computational modeling and structure-based drug design to guide the synthesis of more potent and selective ligands based on the this compound scaffold.

-

In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of promising lead compounds in relevant disease models.

By leveraging the structural insights and experimental methodologies outlined in this guide, researchers can continue to advance the development of novel therapeutics targeting the P2 receptor family.

References

- 1. What are Purinergic P2 receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High throughput functional assays for P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pyrrolidine-3-Carboxamide Scaffold in Medicinal Chemistry

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in biologically active compounds.[1][2] Its unique three-dimensional structure, conferred by its non-planar nature and the presence of stereogenic centers, allows for precise spatial orientation of substituents to interact with biological targets.[2][3] This guide focuses on the this compound substructure, a key pharmacophore in a variety of therapeutic agents, exploring its synthesis, therapeutic applications, and structure-activity relationships.

Synthesis of the this compound Scaffold

The construction of the pyrrolidine ring is a well-established area of organic synthesis. Common strategies often employ amino acids like L-proline and its derivatives as chiral starting materials.[2][4] One of the prominent methods for synthesizing substituted pyrrolidine-3-carboxylic acid derivatives, the precursor to the carboxamide, is through asymmetric Michael addition reactions.[5][6][7]

A general workflow for the synthesis of this compound derivatives can be visualized as follows:

Therapeutic Applications and Mechanisms of Action

The versatility of the pyrrolidine scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.[8][9]

2.1. Antiviral Activity

Several antiviral drugs, particularly those for treating Hepatitis C Virus (HCV), feature a pyrrolidine core.[4][10] For instance, Grazoprevir and Daclatasvir are potent HCV NS3/4A protease and NS5A inhibitors, respectively, that utilize substituted pyrrolidine scaffolds.[4]

2.2. Antidiabetic Activity: DPP-IV Inhibitors

Pyrrolidine-based structures are highly effective at targeting the active site of dipeptidyl peptidase-4 (DPP-IV).[11] Inhibition of DPP-IV prolongs the action of incretin hormones like GLP-1, leading to enhanced glucose-dependent insulin secretion.[11] Vildagliptin is a notable example of a DPP-IV inhibitor built around a cyanopyrrolidine moiety.[4]

The mechanism of DPP-IV inhibition in glucose homeostasis is depicted below:

2.3. Anticancer and Antiplasmodial Activity

Pyrrolidine-carboxamide derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against targets like EGFR and CDK2.[12] Additionally, novel sulphonamide pyrrolidine carboxamide derivatives have demonstrated promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[13][14][15]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly modulated by altering the substituents on the pyrrolidine ring and the carboxamide nitrogen.

A logical diagram illustrating key SAR points is as follows:

For instance, in a series of antiplasmodial sulphonamide pyrrolidine carboxamides, it was observed that attaching thiazol and adamantanyl moieties at the N-terminal position led to increased activity.[13] Similarly, para-nitrophenyl derivatives generally exhibited higher activity than those with toluenesulphonamide groups.[13]

Quantitative Data of Bioactive Derivatives

The following table summarizes the biological activity of selected pyrrolidine-carboxamide derivatives from the literature.

| Compound ID | Target/Assay | Activity (IC₅₀) | Reference |

| 10o | P. falciparum | 2.40 µM | [13][14][15] |

| 10b | DPPH radical scavenging | 6.48 µg/mL | [13][14][15] |

| 10c | DPPH radical scavenging | 8.49 µg/mL | [13][14][15] |

| 10d | DPPH radical scavenging | 3.02 µg/mL | [13][14][15] |

| 26 | CXCR4 Receptor Binding | 79 nM | [8] |

| 26 | CXCL12-induced Ca²⁺ flux | 0.25 nM | [8] |

| 23d | DPP-IV Enzyme Inhibition | 11.32 ± 1.59 µM | [8] |

| 7e, 7g, 7k, 7n, 7o | Antiproliferative (various cancer cell lines) | Active | [12] |

Experimental Protocols

5.1. General Synthesis of Sulphonamide Pyrrolidine Carboxamide Derivatives (9a-p and 10a-p)

This protocol is adapted from the synthesis of novel antiplasmodial agents.[13][14]

-

Synthesis of N-sulfonylated Proline (Compounds 4 and 5):

-

Dissolve L-proline in a solution of sodium carbonate in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add either toluene sulfonyl chloride or p-nitrophenyl sulfonyl chloride portion-wise while stirring.

-

Continue stirring at room temperature for 24 hours.

-

Wash the reaction mixture with diethyl ether.

-

Acidify the aqueous layer with concentrated HCl to precipitate the product.

-

Filter, wash with cold water, and dry to obtain the N-sulfonylated proline intermediate.

-

-

Amide Coupling to form Final Compounds (9a-p and 10a-p):

-

To a solution of the N-sulfonylated proline (from step 1) in dichloromethane (DCM), add EDC.HCl and HOBT.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate amine (compound 8 in the original paper) to the mixture.

-

Continue stirring at room temperature for 48 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Hexane:EtOAc) to yield the final this compound derivatives.

-

5.2. In Vitro Antiplasmodial Activity Assay

This is a general protocol for assessing the efficacy of compounds against P. falciparum.

-

Parasite Culture: Culture chloroquine-sensitive (3D7) or chloroquine-resistant (Dd2) strains of P. falciparum in human A+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Maintain the culture at 37 °C under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Susceptibility Assay (SYBR Green I-based):

-

Serially dilute the test compounds in a 96-well plate.

-

Add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours at 37 °C.

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate for 1 hour in the dark at room temperature.

-

Measure fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Calculate the IC₅₀ values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

-

Conclusion and Future Outlook

The this compound scaffold remains a highly attractive and versatile framework in medicinal chemistry. Its inherent stereochemical complexity and synthetic tractability allow for the creation of diverse compound libraries with a wide range of biological activities.[2][16] Future research will likely focus on developing novel synthetic methodologies to access more complex and diverse derivatives, exploring new therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds. The continued exploration of this privileged scaffold promises to yield new and effective therapeutic agents for a variety of human diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 14. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine-3-Carboxamide Scaffold: A Versatile Framework in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrrolidine-3-Carboxamide Analogs for Researchers, Scientists, and Drug Development Professionals.

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, offering a three-dimensional framework that is well-suited for interaction with biological targets.[1][2][3] Among its many derivatives, the this compound scaffold has emerged as a particularly fruitful area of research, yielding potent and selective modulators of various enzymes and receptors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Structure and Key Areas of Modification

The fundamental this compound scaffold consists of a pyrrolidine ring with a carboxamide group at the 3-position. The versatility of this scaffold lies in the numerous points available for chemical modification, primarily at the pyrrolidine nitrogen (N1), the carboxamide nitrogen, and other positions on the pyrrolidine ring. These modifications significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights Across Various Biological Targets

This compound analogs have been investigated for a wide range of therapeutic applications, demonstrating their broad biological activity. The following sections summarize the SAR for several key targets.

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibitors for Tuberculosis

In the fight against tuberculosis, InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis, has been a key target.[4][5] Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors.[4][5]

Key SAR Observations:

-

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring, attached to the carboxamide nitrogen, are critical for activity. Bulky substituents can lead to significant conformational changes in the enzyme, potentially creating additional stabilizing interactions.[4]

-

Piperazine Moiety: The incorporation of a piperazine ring can lead to potent InhA inhibition. Further substitution on the phenyl ring attached to the piperazine, particularly at the para-position, generally enhances inhibitory activity.[4]

-

Stereochemistry: The stereochemistry of the pyrrolidine ring is crucial, with studies indicating that only one enantiomer is active as an InhA inhibitor.[4][5]

Quantitative SAR Data for InhA Inhibitors:

| Compound ID | Modifications | IC50 (µM) | Reference |

| s1 | Simple 2,4-disubstituted aniline | 10 | [4] |

| p31 | Bulky substituent on the aniline ring | 1.39 | [4] |

| p33 | Bulky substituent on the aniline ring | 2.57 | [4] |

| p37 | Piperazine ring with a para-substituted phenyl group | 4.47 | [4] |

Anticancer Agents Targeting Hepatocellular Carcinoma

Pyrrolidine aryl carboxamide derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma (HCC).[6]

Key SAR Observations:

-

Amide Nature and Tether Length: The nature of the amide and the length of the linker between the pyrrolidine ring and the aryl group are key determinants of anticancer activity.[6]

-

Mechanism of Action: Effective analogs induce apoptosis in cancer cells, potentially through the activation of PKCδ, and can also induce cell cycle arrest and inhibit cancer cell migration.[6]

Quantitative SAR Data for Anticancer Activity:

| Compound ID | Target Cell Line | IC50 (µM) | Comparison | Reference |

| 10m | HCC cell lines | Potent | Approximately 2-fold more potent than Sorafenib | [6] |

α-Amylase and α-Glucosidase Inhibitors for Diabetes

Derivatives of pyrrolidine have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[7]

Key SAR Observations:

-

Electron-Donating Groups: The incorporation of electron-donating groups, such as a p-OCH3 moiety, into the pyrrolidine derivatives can significantly enhance their inhibitory activity against these enzymes.[7]

Quantitative SAR Data for α-Amylase and α-Glucosidase Inhibition:

| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference |

| 3a | α-amylase | 36.32 | [7] |

| 3g | α-amylase | 26.24 | [7] |

| 3f | α-glucosidase | 27.51 | [7] |

| 3g | α-glucosidase | 18.04 | [7] |

| Metformin | α-amylase | 25.31 | [7] |

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors for Inflammation

Pyrrolidine amide derivatives have been explored as inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[8]

Key SAR Observations:

-

Terminal Phenyl Group: Small, lipophilic substituents at the 3-position of the terminal phenyl group are preferred for optimal potency.[8]

-

Linker Flexibility: Conformationally flexible linkers can increase inhibitory potency but may reduce selectivity over fatty acid amide hydrolase (FAAH). Conversely, conformationally restricted linkers may enhance selectivity.[8]

Quantitative SAR Data for NAAA Inhibition:

| Compound ID | Modification | IC50 (µM) | Selectivity over FAAH | Reference |

| 1j | 3-Cl substitution on the terminal phenyl | Potent | - | [8] |

| 4g | Rigid 4-phenylcinnamoyl group | Low µM | Improved | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are generalized protocols for key experiments cited in the literature.

InhA Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant M. tuberculosis InhA is expressed and purified. The substrate, 2-trans-dodecenoyl-CoA, and the cofactor, NADH, are prepared in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).

-

Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains InhA, NADH, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate.

-

Data Acquisition: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a plate reader.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., MTT Assay) for Anticancer Activity

-

Cell Culture: Human cancer cell lines (e.g., hepatocellular carcinoma cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

α-Amylase and α-Glucosidase Inhibition Assays

-

Enzyme and Substrate Preparation: α-Amylase and α-glucosidase are prepared in a suitable buffer. The substrate for α-amylase is typically starch, and for α-glucosidase, it is p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Assay Procedure: The test compound is pre-incubated with the enzyme before the addition of the substrate.

-

Data Acquisition:

-

α-Amylase: The reaction is stopped, and the amount of reducing sugar produced is quantified using a reagent like dinitrosalicylic acid (DNS), with absorbance measured at 540 nm.

-

α-Glucosidase: The amount of p-nitrophenol released is measured by monitoring the absorbance at 405 nm.

-

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of SAR studies.

Caption: General experimental workflow for SAR studies.

Caption: Inhibition of the InhA pathway in M. tuberculosis.

Conclusion

The this compound scaffold is a privileged structure in drug discovery, demonstrating remarkable versatility across a spectrum of biological targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modification to achieve desired potency and selectivity. The provided experimental protocols and pathway visualizations offer a foundational understanding for researchers aiming to explore and expand upon this promising class of compounds. Future research in this area will likely focus on further refining the scaffold to improve pharmacokinetic profiles and explore novel therapeutic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Screening of Pyrrolidine-3-carboxamide Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Pyrrolidine-3-carboxamide derivatives, in particular, have emerged as a versatile class of molecules with potential applications in a wide range of therapeutic areas, including infectious diseases, metabolic disorders, and oncology.[2][3][4]

The advent of powerful computational tools has revolutionized the drug discovery process, enabling the rapid and cost-effective screening of vast chemical libraries. In silico screening, or virtual screening, plays a pivotal role in modern drug development by prioritizing compounds for synthesis and biological evaluation, thereby accelerating the identification of promising lead candidates.[5] This technical guide provides an in-depth overview of the core principles and methodologies for the in silico screening of this compound libraries. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics based on this promising scaffold.

This guide will cover essential in silico techniques, including molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for widely used software are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the screening process.

Signaling Pathways and Drug Targets

This compound derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Understanding the signaling pathways in which these targets operate is crucial for rational drug design.

Enoyl Acyl Carrier Protein Reductase (InhA) Pathway in Mycobacterium tuberculosis

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][5][6] Inhibition of InhA disrupts cell wall formation, leading to bacterial death.[5] This makes InhA a validated and attractive target for the development of new anti-tuberculosis drugs.[2][7]

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Phosphorylation of Enoyl-Acyl Carrier Protein Reductase InhA Impacts Mycobacterial Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Antitumor activity of a lectibody targeting cancer-associated high-mannose glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidine-3-carboxamide: A Versatile Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its three-dimensional structure, conferred by the sp³-hybridized carbon atoms, allows for a greater exploration of chemical space compared to flat, aromatic systems, which is a desirable attribute in drug design.[1][2] Among the various pyrrolidine-based building blocks, pyrrolidine-3-carboxamide has emerged as a particularly valuable fragment for drug discovery. Its inherent structural features, including a defined stereocenter, hydrogen bond donors and acceptors, and multiple vectors for chemical elaboration, make it an ideal starting point for fragment-based drug discovery (FBDD) campaigns. This guide provides a comprehensive technical overview of this compound as a fragment, covering its synthesis, physicochemical properties, biological targets, and detailed experimental protocols for its evaluation.

Physicochemical Properties and Synthesis

The pyrrolidine scaffold imparts favorable physicochemical properties to molecules, often enhancing solubility and metabolic stability. Pyrrolidine is a colorless to pale yellow liquid with a pungent odor, and it is highly soluble in water and various organic solvents.[4] As a cyclic secondary amine, it is basic in nature.[5]

The synthesis of chiral pyrrolidine derivatives is an active area of research, with numerous methods developed to control stereochemistry.[6][7][8][9] A general approach to synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[10][11] The resulting Michael adducts can then be transformed into the desired pyrrolidine derivatives.[10]

Applications in Fragment-Based Drug Design

This compound is an attractive fragment for FBDD due to its combination of structural rigidity and multiple points for diversification. The carboxamide group provides key hydrogen bonding interactions, while the pyrrolidine ring serves as a 3D scaffold that can be functionalized to optimize binding to a target protein. This fragment has been successfully employed in the development of inhibitors for a range of biological targets.

Biological Targets and Structure-Activity Relationships

Derivatives of this compound have shown inhibitory activity against several important enzyme targets implicated in various diseases.

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA)

InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[12] As such, InhA is a validated target for the development of antitubercular drugs. Pyrrolidine carboxamide derivatives have been identified as potent inhibitors of InhA.

N-Acylethanolamine Acid Amidase (NAAA)

NAAA is a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA).[13][14] Inhibition of NAAA increases the endogenous levels of PEA, offering a promising therapeutic strategy for the treatment of inflammatory and pain-related disorders.[13][14] Pyrrolidine amide derivatives have been investigated as NAAA inhibitors, with structure-activity relationship (SAR) studies indicating that small, lipophilic substituents on a terminal phenyl ring are favorable for potency.[13]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an enzyme that catalyzes the intracellular conversion of inactive cortisone to active cortisol.[15] Its dysregulation in tissues has been linked to the development of metabolic syndromes, making it a target for the treatment of type 2 diabetes and obesity.[15] Selective inhibitors of 11β-HSD1 are sought after, and the effect of such inhibitors can be assessed by measuring the conversion of cortisone to cortisol in tissue biopsies or by analyzing urinary steroid metabolite ratios.[16][17]

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[18] CDK2 is a key regulator of the cell cycle. Dual inhibition of EGFR and CDK2 is a potential anticancer strategy. Novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of these kinases.

Data Presentation

| Compound/Derivative | Target | IC50 (µM) | Assay Conditions |

| Pyrrolidine Carboxamide Derivatives | InhA | Varies | Spectrophotometric assay monitoring NADH oxidation. |

| Pyrrolidine Amide Derivatives | NAAA | Low micromolar | Measurement of PEA hydrolysis in cell lysates. |

| Carbenoxolone (known 11β-HSD1 inhibitor) | 11β-HSD1 | 0.3 | Cell-based assay using C2C12 myotubes.[15] |

| Pyrrolidine-carboxamide derivatives | EGFR | 0.087 - 0.107 | Kinase assay with purified enzyme. |

| Pyrrolidine-carboxamide derivatives | CDK2 | 0.015 - 0.031 | Kinase assay with purified enzyme. |

Experimental Protocols

InhA Enzymatic Inhibition Assay

This protocol describes a spectrophotometric method to measure the activity of InhA and assess its inhibition.[19]

Objective: To determine the inhibitory potency (e.g., IC₅₀) of a test compound against purified InhA enzyme.

Materials:

-

Purified InhA enzyme

-

NADH

-

2-trans-octanoyl-CoA (substrate)

-

Assay Buffer: 30 mM PIPES pH 7.5, 50 mM NaCl, 0.1 mM EDTA[19]

-

Test compounds dissolved in 100% DMSO

-

96-well microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a reaction mixture containing 30 mM PIPES pH 7.5, 50 mM NaCl, 1% (v/v) DMSO, and 0.1 mM EDTA.[19]

-

Add 100 nM of InhA to the reaction mixture and pre-incubate for 10 minutes at room temperature with 0.25 mM NADH and the test compound at the desired final concentration in a total volume of 150 µl.[19]

-

Initiate the reaction by adding 2-trans-octanoyl-CoA to a final concentration of 1.5 mM.[19]

-

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm for 20 minutes.[19]

-

Calculate the initial rates of the reaction to determine the percentage of inhibition.[19]

-

Perform all experiments in triplicate.[19]

NAAA Activity Assay

This protocol outlines the measurement of NAAA activity in cell lysates using LC-MS/MS to quantify substrate depletion or product formation.[13]

Objective: To measure the activity of NAAA in cell lysates and assess the inhibitory effect of test compounds.

Materials:

-

Cell Lysate (e.g., from HEK293 or RAW264.7 cells)

-

NAAA Assay Buffer: 100 mM Citrate-Phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100.[13]

-

Palmitoylethanolamide (PEA) stock solution (e.g., 10 mM in DMSO)

-

Termination Solution: Ice-cold Chloroform:Methanol (1:1 v/v)[13]

-

Internal standard (e.g., Z-10-heptadecenoic acid)

-

LC-MS/MS system

Procedure:

-

In a microcentrifuge tube, add a specific amount of cell lysate protein (e.g., 4-20 µg).[13]

-

Add the test compound at the desired concentration.

-

Pre-incubate the mixture at 37°C for a defined period.

-

Initiate the reaction by adding the substrate, PEA.

-

Incubate the reaction at 37°C for 30 minutes, ensuring the reaction time is within the linear range of product formation.[13]

-

Terminate the reaction by adding the ice-cold Termination Solution containing the internal standard.[13]

-

Process the samples for LC-MS/MS analysis to quantify the amount of PEA and/or the product, palmitic acid.

EGFR Kinase Assay

This protocol describes a general method for a continuous-read kinase assay to measure the potency of compounds against EGFR.[20]

Objective: To determine the IC50 value of a test compound against EGFR kinase.

Materials:

-

Purified EGFR kinase (wild-type or mutant)

-

ATP

-

Peptide substrate (e.g., Y12-Sox)

-

Kinase Assay Buffer

-

Test compounds dissolved in DMSO

-

384-well plate

-

Fluorescence plate reader

Procedure:

-

To the wells of a 384-well plate, add 1 µl of the test inhibitor or 5% DMSO (control).[21]

-

Add 2 µl of the EGFR enzyme at a pre-determined optimal concentration.[21]

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[21]

-

Incubate the reaction at room temperature for 60 minutes.[18][21]

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production.[18]

-

Monitor the reaction progress by reading the plate at regular intervals.[20]

-

Analyze the data to determine the IC50 value for the inhibitor.

Fragment Screening by NMR Spectroscopy

This protocol provides a general workflow for fragment screening using protein-observed NMR spectroscopy.[22][23][24][25][26]

Objective: To identify fragments that bind to a target protein and map their binding site.

Materials:

-

¹⁵N-labeled target protein

-

Fragment library

-

NMR buffer (e.g., phosphate buffer in D₂O)

-

NMR spectrometer

Procedure:

-

Protein Preparation: Express and purify ¹⁵N-labeled target protein.

-

NMR Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein in NMR buffer.

-

Acquire Reference Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Fragment Screening:

-

Add a single fragment or a mixture of fragments to the protein sample.

-

Acquire a ¹H-¹⁵N HSQC spectrum for each sample.

-

-

Hit Identification: Compare the HSQC spectra of the protein in the presence of fragments to the reference spectrum. Significant chemical shift perturbations (CSPs) of specific protein resonances indicate fragment binding.

-

Hit Deconvolution (for mixtures): If screening fragment mixtures, individual fragments from the hit mixtures are tested to identify the active binder.

-

Binding Affinity Determination: Titrate the identified hit fragment into the protein sample at increasing concentrations and monitor the CSPs to determine the dissociation constant (Kd).

-

Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the fragment binding site.

Fragment Screening by X-ray Crystallography

This protocol describes a general workflow for identifying fragment binding through X-ray crystallography.[27][28][29][30]

Objective: To determine the binding mode of a fragment to a target protein at atomic resolution.

Materials:

-

Purified target protein

-

Fragment library

-

Crystallization reagents

-

Cryo-protectant

-

X-ray diffraction facility

Procedure:

-

Protein Crystallization: Grow crystals of the target protein.

-

Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment.

-

Cryo-protection and Data Collection:

-

Transfer the soaked crystals to a cryo-protectant solution and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.

-

Analyze the electron density maps to identify the bound fragment.

-

Refine the protein-fragment complex structure.

-

-

Analysis: Analyze the refined structure to understand the specific interactions between the fragment and the protein.

Visualizations

Caption: A generalized workflow for fragment-based drug design.

Caption: Inhibition of the InhA pathway by this compound.

Caption: Workflow for NMR-based fragment screening.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. promega.com [promega.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. rsc.org [rsc.org]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Streamlined Workflow for Fragment Based Screening by NMR | Bruker [bruker.com]

- 26. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

- 27. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]

- 28. Fragment screening purely with protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

- 30. mdpi.com [mdpi.com]

Unraveling the Multifaceted Mechanisms of Pyrrolidine-3-Carboxamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-3-carboxamide scaffold has emerged as a versatile pharmacophore, giving rise to a diverse array of therapeutic agents with distinct mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms by which these compounds exert their biological effects, with a focus on their roles as antitubercular agents, anticancer therapies, and antidiabetic compounds. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and presents signaling pathways and mechanistic diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA): A Targeted Approach Against Tuberculosis

A significant class of this compound derivatives has demonstrated potent inhibitory activity against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[1][2] InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4][5] Inhibition of InhA disrupts this pathway, ultimately leading to bacterial cell death.[6] This mechanism is particularly relevant as direct InhA inhibitors can circumvent resistance mechanisms associated with the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG.[6]

Data Presentation: InhA Inhibition by this compound Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of this compound compounds against M. tuberculosis InhA. The data highlights the structure-activity relationships, demonstrating how modifications to the chemical scaffold impact inhibitory potency.

| Compound ID | Substituents | InhA Inhibition at 15 µM (%) | IC50 (µM) |

| d6 | 3-CF3, 5-CF3 on phenyl ring | - | 10.05 |

| d13 | 3-OMe, 5-CF3 on phenyl ring | - | 1.30 |

| d14 | 3-CF3, 5-CF3 on phenyl ring | - | 3.67 |

| d15 | 2-OMe, 5-Cl on phenyl ring | - | 1.60 |

| p31 | Fused aromatic ring system | 90 | 1.39 |

| p33 | Fused aromatic ring system | - | 2.57 |

| s1 | Unsubstituted phenyl ring | - | ~10 |

| s15 | 3-isopropyl on phenyl ring | >50 | 5.55 |

Data sourced from He et al., 2006.[7]

Experimental Protocols

The synthesis of the this compound core often involves the coupling of a substituted aniline with a pyrrolidine carboxylic acid derivative.[8] A common method is the oxalyl chloride method, which has been found to be suitable for a range of anilines.[8] Alternatively, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) can be employed for amide bond formation, a strategy that is also amenable to microtiter library synthesis for rapid optimization of derivatives.[8]

This assay quantitatively measures the inhibitory effect of test compounds on the enzymatic activity of InhA by monitoring the oxidation of NADH.[9]

Materials:

-

Purified recombinant InhA enzyme

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

2-trans-octanoyl-CoA (substrate)

-

PIPES buffer (pH 7.5)

-

NaCl

-

EDTA

-

DMSO (for compound dissolution)

-

96-well microplates

-

Spectrophotometer plate reader capable of reading absorbance at 340 nm

Procedure:

-

Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Prepare serial dilutions of the stock solutions.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 30 mM PIPES buffer (pH 7.5), 50 mM NaCl, and 0.1 mM EDTA.

-

Pre-incubation: Add the test compounds at various concentrations to the wells (final DMSO concentration should be kept constant, e.g., 1% v/v). Add 100 nM of InhA enzyme and 0.25 mM NADH to each well. Pre-incubate the mixture for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-trans-octanoyl-CoA, to a final concentration of 1.5 mM.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm for 20 minutes using a spectrophotometer plate reader. The decrease in absorbance corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates of the compound-treated reactions to the vehicle control (DMSO only). IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

Mandatory Visualization

Caption: Inhibition of InhA by Pyrrolidine-3-carboxamides in the FAS-II pathway.

Anticancer Mechanisms of this compound Compounds

This compound derivatives have also been investigated for their potential as anticancer agents, exhibiting multiple mechanisms of action against various cancer types.

Dual Inhibition of EGFR and CDK2 in Cancer Therapy

Certain novel series of this compound derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). These compounds have shown significant antiproliferative activity against a panel of cancer cell lines.

| Compound ID | Mean IC50 (µM) vs. Cancer Cell Lines | EGFR IC50 (nM) | CDK2 IC50 (nM) |

| 7e | - | 87-107 | 15-31 |

| 7g | 0.90 | 87-107 | 15-31 |

| 7k | - | 87-107 | 15-31 |

| 7n | - | 87-107 | 15-31 |

| 7o | - | 87-107 | 15-31 |

| Erlotinib | - | 80 | - |

| Dinaciclib | - | - | 20 |

| Doxorubicin | 1.10 | - | - |

Data is indicative of ranges and specific values found in relevant literature.